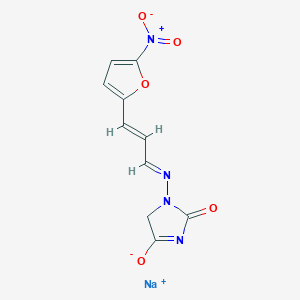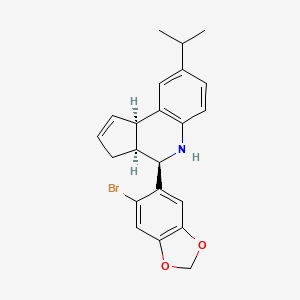![molecular formula C20H20N2O8S2 B607650 (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione CAS No. 83912-90-7](/img/structure/B607650.png)
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione
Overview
Description
Gliovirin is a natural product belonging to the class of fungal secondary metabolites known as epipolythiodiketopiperazines. It is produced by the fungus Trichoderma virens and is known for its potent antifungal properties. The compound features a unique chemical structure that includes a highly functionalized cis-1,2-oxazine ring fused to a tetrahydronaphthalene core .
Mechanism of Action
Target of Action
Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens, primarily targets the phytopathogenic fungus Pythium ultimum . This compound exhibits significant antifungal activity, making it an effective biocontrol agent .
Mode of Action
It is known to interact with its target,Pythium ultimum, causing significant inhibition of its growth . It has been suggested that the reported action mechanisms of Gliovirin may be involved in determining its impact against Trypanosomes .
Biochemical Pathways
The biosynthesis of Gliovirin involves a series of biochemical reactions. The structure of the Gliovirin biosynthesis genes (GT-BG) is polymorphic, with two distinct types associated with the ability to produce Gliovirin . GliH, a key protein for Gliovirin synthesis, is absent in most of the Trichoderma Gliovirin biosynthetic pathways, which may be the reason for their inability to produce Gliovirin .
Result of Action
The primary result of Gliovirin’s action is the inhibition of the growth of Pythium ultimum, a phytopathogenic fungus . This makes Gliovirin an effective biocontrol agent, helping to protect plants from fungal diseases .
Biochemical Analysis
Biochemical Properties
Gliovirin interacts with several enzymes, proteins, and other biomolecules, contributing to its role in biochemical reactions . It is produced mainly by a strain of T. virens . Two analogues of gliovirin were isolated from Trichoderma longibrachiatum, exhibiting antifungal activity against Rhizoctonia solani .
Cellular Effects
Gliovirin has a profound impact on various types of cells and cellular processes. It influences cell function by modulating the immune response . Particularly, the toxicity of gliovirin is due to the eventual inactivation of proteins by interaction of their disulfide bridges to thiol groups .
Molecular Mechanism
Gliovirin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of gliovirin is related to decreased expression of tumor necrosis factor as a consequence of inhibition .
Metabolic Pathways
Gliovirin is involved in specific metabolic pathways within the producing organism, T. virens
Transport and Distribution
The transport and distribution of gliovirin within cells and tissues involve specific transport-related genes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gliovirin involves a copper-catalyzed asymmetric oxime propargylation, which enables the formation of the tetrahydro-1,2-oxazine core. This is followed by a diastereoselective copper-catalyzed cyclization of an N-hydroxyamino ester. The oxidative elaboration to the fully functionalized bicycle is achieved through a series of mild transformations .
Industrial Production Methods: Industrial production of gliovirin typically involves the fermentation of Trichoderma virens strains under controlled conditions. The fermentation medium is composed of various nutrients, including ammonium nitrate, magnesium sulfate, potassium dihydrogen phosphate, dipotassium hydrogen phosphate, and iron-ethylenediaminetetraacetic acid. The pH is adjusted to 6.1, and the medium is inoculated with conidia of Trichoderma virens. After incubation, the cultures are centrifuged, and the compound is extracted and purified using techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Gliovirin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxidative transformations are often carried out using mild oxidizing agents to achieve the desired functionalization.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be facilitated by nucleophilic or electrophilic reagents, depending on the target functional group.
Major Products: The major products formed from these reactions include various functionalized derivatives of gliovirin, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Gliovirin has a wide range of scientific research applications, including:
Chemistry: Gliovirin serves as a model compound for studying the synthesis and reactivity of epipolythiodiketopiperazines.
Biology: The compound’s antifungal properties make it a valuable tool for investigating fungal biology and pathogenicity.
Medicine: Gliovirin’s potential as an antifungal agent is explored for developing new therapeutic agents to combat fungal infections.
Industry: The compound is used in the development of biocontrol agents for agricultural applications, helping to manage plant diseases caused by pathogenic fungi
Comparison with Similar Compounds
Gliovirin is unique among epipolythiodiketopiperazines due to its highly functionalized cis-1,2-oxazine ring. Similar compounds include gliotoxin, pretrichodermamides A and E, and peniciadametizine B. These compounds share structural similarities but differ in their specific functional groups and biological activities. Gliovirin’s distinct structure and potent antifungal properties set it apart from these related compounds .
Properties
IUPAC Name |
(1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26)/t9-,11+,12-,15-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUFPCHAVLFFAY-GGLVFAGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2[C@@H]3C(=O)N4[C@@](C[C@@]56[C@@H](O5)C=C[C@H]([C@@H]6O4)O)(C(=O)N3)SS2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83912-90-7 | |
| Record name | Gliovirin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083912907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLIOVIRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T311L5925 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)


